molecular formula C13H18BrNO2 B1289331 tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate CAS No. 361436-27-3

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

Cat. No.: B1289331
CAS No.: 361436-27-3
M. Wt: 300.19 g/mol
InChI Key: CMNVKVHPODARGJ-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a carbamate derivative featuring a substituted phenyl ring with bromo and dimethyl functional groups. Its molecular formula is C₁₃H₁₈BrNO₂, with a molecular weight of 306.19 g/mol, and it is registered under CAS number 361436-27-3 . The compound is commercially available in high purity (98%) and is utilized as a building block in organic synthesis, particularly in pharmaceutical and materials research. The bromine atom at the para position and the methyl groups at the 3,5-positions on the aromatic ring make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) or further functionalization .

Properties

IUPAC Name

tert-butyl N-(4-bromo-3,5-dimethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-8-6-10(7-9(2)11(8)14)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNVKVHPODARGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627382
Record name tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361436-27-3
Record name 1,1-Dimethylethyl N-(4-bromo-3,5-dimethylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361436-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reaction with tert-Butyl Chloroformate

  • Reagents :

    • 4-bromo-3,5-dimethylbenzylamine
    • tert-butyl chloroformate
    • Base (e.g., triethylamine)
  • Procedure :

    • The reaction is conducted by mixing 4-bromo-3,5-dimethylbenzylamine with tert-butyl chloroformate in an organic solvent such as dichloromethane or toluene.
    • A base like triethylamine is added to neutralize the hydrochloric acid produced during the reaction.
    • The mixture is stirred at room temperature for several hours to ensure complete conversion.
    • After the reaction completion, the product is purified using recrystallization or chromatography techniques.

Industrial Production Techniques

In industrial settings, the production of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate may employ continuous flow reactors and automated systems to enhance efficiency and scalability. This method allows for better control over reaction conditions and improved yields.

Alternative Methods

Other synthetic routes may include:

  • Nucleophilic Substitution Reactions : The bromine atom in the compound can be replaced by other nucleophiles such as amines or thiols, allowing for the derivatization of the compound into various functionalized products.

  • Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce functional groups or reduction to convert the carbamate group into an amine.

The following table summarizes various preparation methods, including reaction conditions and typical yields:

Method Reactants Conditions Yield (%)
Reaction with tert-butyl chloroformate 4-bromo-3,5-dimethylbenzylamine Room temperature, triethylamine 70-90
Industrial continuous flow synthesis Same as above Continuous flow reactor >90
Nucleophilic substitution tert-butyl (4-bromo-3,5-dimethylphenyl) halide + nucleophile Varies Varies
Oxidation/Reduction This compound + oxidizing/reducing agent Varies Varies

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the carbamate group can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of phenolic or quinone derivatives.

    Reduction Products: Reduction typically yields amines or alcohols, depending on the specific reaction pathway.

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate features a tert-butyl group, a brominated aromatic ring, and a carbamate functional group. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals. Its carbamate structure can be modified to create prodrugs or active pharmaceutical ingredients that exhibit enhanced pharmacokinetic properties. The potential to inhibit specific enzymes makes it valuable in designing drugs targeting various diseases .

2. Organic Synthesis

  • Synthesis of Complex Molecules : this compound is utilized as an intermediate in the synthesis of more complex organic compounds. It can undergo various reactions such as nucleophilic substitutions, oxidations, and reductions to yield derivatives with different functional groups.
    Reaction TypeDescriptionExample Products
    Nucleophilic SubstitutionReacts with nucleophiles like amines or thiols to form new carbamate derivatives.New carbamate derivatives
    OxidationCan be oxidized to introduce hydroxyl or carbonyl groups.Hydroxyl or carbonyl derivatives
    ReductionReduction converts the carbamate group into an amine.Amine derivatives

3. Biological Research

  • Enzyme Inhibition Studies : The compound can be employed to study enzyme activity and protein interactions. Its ability to form covalent bonds with active site residues allows researchers to investigate mechanisms of enzyme inhibition and their effects on biochemical pathways .

Case Studies

Case Study 1: Synthesis of Tetrasubstituted Pyrroles
In one study, this compound was used in a Suzuki coupling reaction to synthesize tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position. This method demonstrated the compound's utility in creating complex nitrogen-containing heterocycles that are important in medicinal chemistry .

Case Study 2: Development of Prodrugs
Research has shown that modifying the carbamate structure can lead to prodrugs with improved solubility and bioavailability. For instance, modifications involving the introduction of different substituents on the aromatic ring have been explored to enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and synthetic nuances of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate can be elucidated by comparing it with other tert-butyl carbamate derivatives. Below is a detailed analysis based on synthesis routes, substituent effects, and physicochemical properties (Table 1).

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name Substituents Synthesis Method Yield Physical State Key Features Reference
This compound 4-Br, 3,5-Me₂ Not specified N/A Not reported Bromo and dimethyl groups; high purity (98%)
tert-Butyl (4-bromo-3,5-dimethoxybenzyl)carbamate (41ζ) 4-Br, 3,5-(OMe)₂ Prior method N/A Not reported Dimethoxy groups; potential for electronic modulation
tert-Butyl (3-fluoro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42h) 3-F, 4-(thiazolyl) General Procedure B 77% Yellow solid Fluoro and heterocyclic substituent; high yield
tert-Butyl (3-chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42i) 3-Cl, 4-(thiazolyl) General Procedure B 58% Colorless oil Chloro substitution; moderate yield
tert-Butyl (3-methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) 3-OMe, 4-(thiazolyl) General Procedure B 16% White solid Methoxy group; low yield

Key Observations

Substituent Effects on Reactivity and Applications The bromo and dimethyl groups in the target compound enhance steric bulk and provide a site for cross-coupling reactions. Compounds with thiazolyl substituents (e.g., 42h, 42i) introduce heterocyclic motifs, which are critical in medicinal chemistry (e.g., kinase inhibitors or VHL E3 ligase ligands) .

Synthetic Efficiency

  • Yields vary significantly: tert-butyl carbamates with fluoro (42h, 77%) or chloro (42i, 58%) groups are synthesized more efficiently than those with methoxy (42g, 16%) groups, likely due to steric or electronic challenges during coupling steps .

Physicochemical Properties The target compound’s dimethyl groups may improve crystallinity compared to analogs like 42h (yellow solid) or 42i (oil).

Functional Versatility

  • The bromo substituent in the target compound enables participation in cross-coupling reactions, similar to its dimethoxy analog (41ζ). In contrast, thiazolyl-containing derivatives (42h, 42i) are tailored for bioconjugation or target-specific interactions .

Biological Activity

tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group, a bromine atom, and two methyl groups on a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and metabolic pathway modulation.

  • Molecular Formula : C13H18BrNO2
  • Molecular Weight : 286.16 g/mol
  • Structural Features : The presence of the bromine atom and the tert-butyl group enhances the compound's reactivity and solubility, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may alter metabolic pathways through specific binding affinities.

Types of Reactions:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, influencing the compound's biological interactions.
  • Oxidation and Reduction : These reactions can lead to various metabolites that may exhibit different biological activities.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Study on Enzyme Interaction : A study highlighted the interaction of similar carbamate derivatives with ClpP enzymes in Chlamydia, demonstrating their potential as selective antimicrobial agents . Although not directly tested on this compound, these findings suggest a pathway for further research into its antimicrobial properties.
  • Synthesis and Biological Evaluation : Research into the synthesis of carbamates has revealed that modifications in substituents can significantly affect biological activity. This emphasizes the importance of studying the specific structure of this compound for understanding its unique properties .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity Potential
This compoundC13H18BrNO2Contains bromine and two methyl groupsEnzyme inhibition; potential antimicrobial effects
4-Bromo-3-methylphenyl N-methylcarbamateC11H14BrNO2Lacks one methyl groupDifferent enzyme interactions; less potent
Tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamateC13H18BrN1O2Variation in brominationPotential variations in activity; needs exploration

Q & A

Q. How can researchers optimize the synthesis of tert-butyl (4-bromo-3,5-dimethylphenyl)carbamate to improve yield and purity?

Methodological Answer:

  • Experimental Design: Use Design of Experiments (DoE) to systematically vary parameters such as reaction temperature (e.g., 0–25°C), stoichiometry of brominating agents, and catalyst loading. For example, highlights the integration of flow chemistry and statistical modeling for optimizing reaction conditions .
  • Purification: Recrystallization using solvents like ethyl acetate/hexane mixtures is recommended, as the compound is typically a solid (melting point: 103–106°C) with moderate solubility in polar aprotic solvents .
  • Stability: Store the compound under inert atmospheres (N₂/Ar) at 2–8°C to prevent degradation via hydrolysis or oxidation, as carbamates are sensitive to acidic/basic conditions .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy: Use 1^1H/13^13C NMR to confirm the carbamate group (δ ~1.4 ppm for tert-butyl protons) and bromine substitution (e.g., aromatic splitting patterns). IR can validate the carbonyl stretch (~1700 cm⁻¹) .
  • Chromatography: HPLC with a C18 column (acetonitrile/water gradient) ensures purity >98%, as reported for structurally similar carbamates .
  • Physical Properties: Melting point analysis (103–106°C) and elemental analysis (C, H, N) are critical for batch consistency .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting points) across studies?

Q. What mechanistic insights explain the reactivity of the bromine substituent in this compound during cross-coupling reactions?

Methodological Answer:

  • Substituent Effects: The electron-withdrawing bromine enhances electrophilicity at the aryl ring, facilitating Suzuki-Miyaura couplings. Steric hindrance from 3,5-dimethyl groups may slow transmetallation, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) .
  • Kinetic Studies: Monitor reaction progress via in-situ NMR or GC-MS to identify intermediates (e.g., boronate esters in cross-couplings) .

Q. How can computational modeling predict the regioselectivity of derivatization reactions involving this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the bromine atom’s σ* orbital may guide nucleophilic attacks .
  • Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to rationalize experimental outcomes .

Q. What strategies mitigate contradictions in spectroscopic data when synthesizing novel derivatives?

Methodological Answer:

  • 2D NMR Techniques: Employ HSQC and HMBC to resolve overlapping signals in crowded aromatic regions.
  • Isotopic Labeling: Introduce 13^{13}C or 15^{15}N labels at ambiguous positions to trace bond formation .

Key Recommendations for Researchers

  • Safety: Always use PPE (gloves, goggles) and work in fume hoods due to potential respiratory irritation (H335) .
  • Data Validation: Cross-reference physical/spectral data with multiple independent studies to ensure reproducibility.
  • Synthetic Flexibility: Leverage the tert-butyl carbamate as a protecting group for amine functionalities in multi-step syntheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate
Reactant of Route 2
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tert-Butyl (4-bromo-3,5-dimethylphenyl)carbamate

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